molecular formula C16H13N3O3S B4334332 2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4334332
M. Wt: 327.4 g/mol
InChI Key: XZJZPZFTKAZOMR-UHFFFAOYSA-N
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Description

2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the quinazolinone core.

    Thioether Formation: Substitution reaction to introduce the phenylthio group.

    Methylation: Alkylation to add methyl groups at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various reduced quinazolinone derivatives.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or catalyst.

Major Products

    Aminoquinazolinones: From reduction of the nitro group.

    Substituted Quinazolinones: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The nitro group might be involved in redox reactions, while the phenylthio group could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethylquinazolin-4(3H)-one: Lacks the nitro and phenylthio groups.

    7-nitroquinazolin-4(3H)-one: Lacks the methyl and phenylthio groups.

    5-(phenylthio)quinazolin-4(3H)-one: Lacks the nitro and methyl groups.

Uniqueness

2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of its substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2,3-dimethyl-7-nitro-5-phenylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-10-17-13-8-11(19(21)22)9-14(15(13)16(20)18(10)2)23-12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJZPZFTKAZOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3)C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
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2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
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2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
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2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
2,3-DIMETHYL-7-NITRO-5-(PHENYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

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